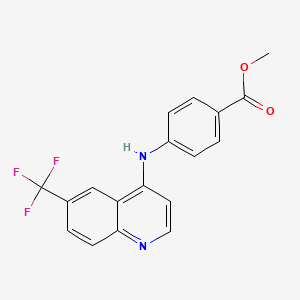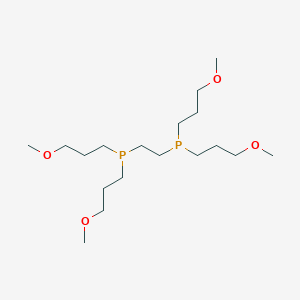
2,13-Dioxa-6,9-diphosphatetradecane, 6,9-bis(3-methoxypropyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,13-Dioxa-6,9-diphosphatetradecane, 6,9-bis(3-methoxypropyl)- is a complex organophosphorus compound It is characterized by the presence of two phosphorus atoms and two oxygen atoms within a tetradecane backbone, with methoxypropyl groups attached to the phosphorus atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,13-Dioxa-6,9-diphosphatetradecane, 6,9-bis(3-methoxypropyl)- typically involves the reaction of a suitable phosphorus precursor with a methoxypropyl-containing reagent. One common method involves the use of phosphorus trichloride and 3-methoxypropyl alcohol in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and is typically performed at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,13-Dioxa-6,9-diphosphatetradecane, 6,9-bis(3-methoxypropyl)- can undergo various chemical reactions, including:
Oxidation: The phosphorus atoms can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced to form phosphines.
Substitution: The methoxypropyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2,13-Dioxa-6,9-diphosphatetradecane, 6,9-bis(3-methoxypropyl)- has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with metal ions.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2,13-Dioxa-6,9-diphosphatetradecane, 6,9-bis(3-methoxypropyl)- involves its ability to interact with various molecular targets. The phosphorus atoms can coordinate with metal ions, forming stable complexes that can influence biological and chemical processes. The methoxypropyl groups can enhance the solubility and stability of the compound, facilitating its interaction with target molecules.
Comparison with Similar Compounds
Similar Compounds
2,13-Dioxa-6,9-diphosphatetradecane: Lacks the methoxypropyl groups, resulting in different chemical properties.
6,9-Diphosphatetradecane: Lacks both the oxygen atoms and methoxypropyl groups, leading to a simpler structure.
2,13-Dioxa-6,9-diphosphatetradecane, 6,9-bis(ethyl)-: Contains ethyl groups instead of methoxypropyl groups, affecting its reactivity and applications.
Uniqueness
2,13-Dioxa-6,9-diphosphatetradecane, 6,9-bis(3-methoxypropyl)- is unique due to the presence of methoxypropyl groups, which enhance its solubility and stability. This makes it particularly useful in applications where these properties are desirable, such as in drug delivery systems and advanced material synthesis.
Properties
CAS No. |
127502-08-3 |
|---|---|
Molecular Formula |
C18H40O4P2 |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
2-[bis(3-methoxypropyl)phosphanyl]ethyl-bis(3-methoxypropyl)phosphane |
InChI |
InChI=1S/C18H40O4P2/c1-19-9-5-13-23(14-6-10-20-2)17-18-24(15-7-11-21-3)16-8-12-22-4/h5-18H2,1-4H3 |
InChI Key |
OVXSGIDDSIPWOC-UHFFFAOYSA-N |
Canonical SMILES |
COCCCP(CCCOC)CCP(CCCOC)CCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-1-(4-butylphenyl)-N-(4-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12123241.png)
![4-[2-(4-Chloro-2-methylphenoxy)acetamido]butanoic acid](/img/structure/B12123246.png)
![4-methyl-N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzenesulfonamide](/img/structure/B12123248.png)
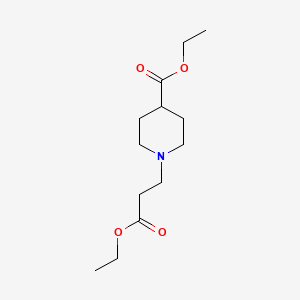

![Propanedinitrile, [1-(2-oxo-2H-1-benzopyran-3-yl)ethylidene]-](/img/structure/B12123260.png)

![6-chloro-7-methyl-N-{5-[(3-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12123267.png)
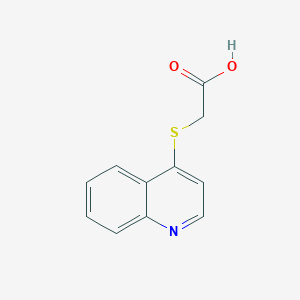
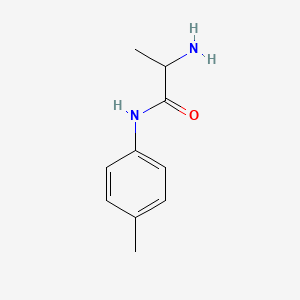
![2-amino-N-(4-ethoxyphenyl)-1-(3-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12123286.png)

![4-Bromo-1-methoxy-2-[(4-methyl-2-phenylimidazolyl)sulfonyl]benzene](/img/structure/B12123296.png)
